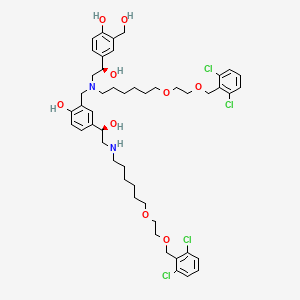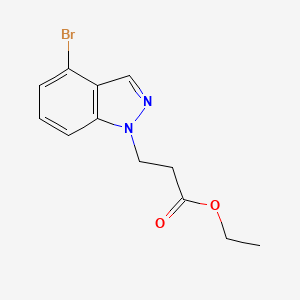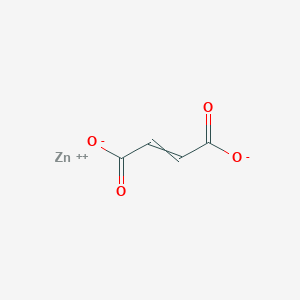
zinc;but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc;but-2-enedioate can be synthesized through the reaction of zinc oxide or zinc carbonate with fumaric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of fumaric acid in water.
- Addition of zinc oxide or zinc carbonate to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound precipitate.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and but-2-enedioic acid.
Substitution: The zinc ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like copper sulfate or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and but-2-enedioic acid.
Substitution: Corresponding metal fumarates and zinc salts.
Applications De Recherche Scientifique
Zinc;but-2-enedioate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in zinc supplementation and its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in zinc-based treatments.
Industry: It is used in the production of zinc-based materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc;but-2-enedioate involves the release of zinc ions, which play crucial roles in various biological processes. Zinc ions act as cofactors for numerous enzymes and are involved in signal transduction, gene expression, and cellular metabolism. The compound’s effects are mediated through its interaction with zinc transporters and binding to specific molecular targets within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc salt with similar applications but different chemical properties.
Zinc sulfate: Commonly used in zinc supplementation and industrial applications.
Zinc gluconate: Widely used in dietary supplements and pharmaceuticals.
Uniqueness
Zinc;but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other zinc salts. Its unsaturated dicarboxylic acid moiety allows for unique interactions and applications in various fields.
Propriétés
IUPAC Name |
zinc;but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYJHHRQVHHMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
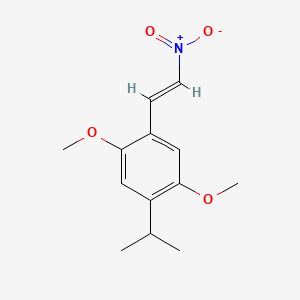

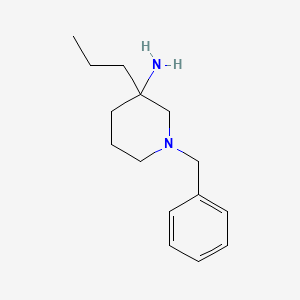
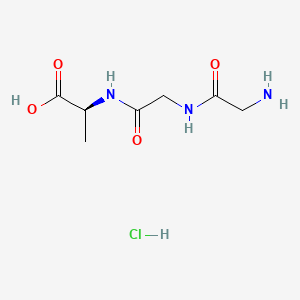
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)

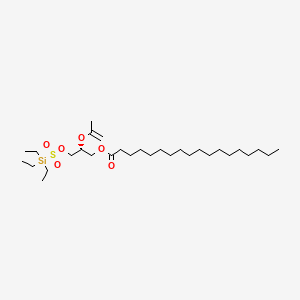
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
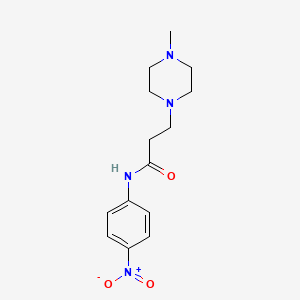

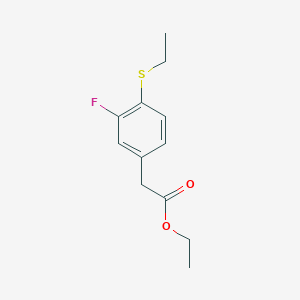
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
